molecular formula C29H31N5O2S B15097560 ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Cat. No.: B15097560
M. Wt: 513.7 g/mol
InChI Key: VWVONDWYCPQUGP-CCEZHUSRSA-N
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Description

Ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a thiophene ring, and a quinoxaline moiety

Preparation Methods

The synthesis of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the quinoxaline moiety and the piperazine derivative. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activity, which could be explored in preclinical and clinical studies.

    Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with multiple targets, leading to a range of biological effects.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share the quinoxaline moiety and may exhibit similar biological activities.

    Thiophene derivatives: These compounds contain the thiophene ring and may have similar chemical reactivity.

    Piperazine derivatives: These compounds include the piperazine ring and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these functional groups, which may result in unique chemical and biological properties.

Properties

Molecular Formula

C29H31N5O2S

Molecular Weight

513.7 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-[4-[(E)-2-phenylethenyl]piperazin-1-yl]quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C29H31N5O2S/c1-4-36-29(35)25-20(2)21(3)37-28(25)32-26-27(31-24-13-9-8-12-23(24)30-26)34-18-16-33(17-19-34)15-14-22-10-6-5-7-11-22/h5-15H,4,16-19H2,1-3H3,(H,30,32)/b15-14+

InChI Key

VWVONDWYCPQUGP-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)/C=C/C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C=CC5=CC=CC=C5

Origin of Product

United States

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